
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisperoxovanadium (pyridine-2-carboxyl), commonly referred to as bpV(pic), is a commercially available inhibitor of phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor phosphatase involved in cell cycle regulation. bpV(pic) has been recognized for its neuroprotective properties and its ability to inhibit PTEN selectively, making it a valuable compound in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bisperoxovanadium (pyridine-2-carboxyl) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid. The reaction typically occurs in an aqueous medium, and the product is isolated as a dihydrate. The synthetic route can be summarized as follows:
- Dissolve vanadium pentoxide in hydrogen peroxide to form peroxovanadium species.
- Add pyridine-2-carboxylic acid to the solution.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of bpV(pic) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in its dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
bpV(pic) undergoes various chemical reactions, including:
Oxidation: bpV(pic) can participate in oxidation reactions due to its peroxo groups.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state.
Substitution: bpV(pic) can undergo substitution reactions where the pyridine-2-carboxyl group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state species .
Applications De Recherche Scientifique
bpV(pic) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor of PTEN in various biochemical assays.
Biology: Employed in studies related to cell signaling pathways, particularly those involving PTEN and Akt.
Medicine: Investigated for its neuroprotective properties in conditions such as cerebral ischemia and spinal cord injury.
Industry: Utilized in the development of therapeutic agents targeting PTEN-related pathways .
Mécanisme D'action
bpV(pic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, bpV(pic) activates the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly relevant in neuroprotection, where bpV(pic) has been shown to reduce neuronal apoptosis and promote functional recovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
bpV(phen): Another bisperoxovanadium compound with similar PTEN inhibitory properties.
bpV(HOpic): A variant with a different ligand structure but similar biological activity.
VO-OHpic: A related compound with comparable PTEN inhibition capabilities
Uniqueness
bpV(pic) is unique due to its high selectivity for PTEN and its ability to activate multiple signaling pathways, including the PI3K/Akt pathway. This selectivity and multi-pathway activation make bpV(pic) a preferred inhibitor in various research applications .
Propriétés
Formule moléculaire |
C6H8K2NO9V-3 |
|---|---|
Poids moléculaire |
367.27 g/mol |
Nom IUPAC |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
Clé InChI |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)



![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
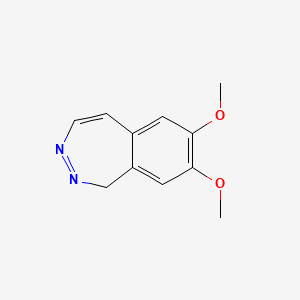
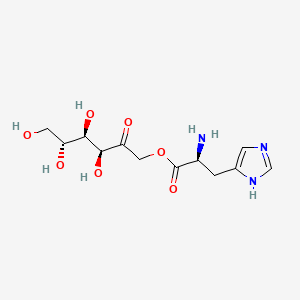
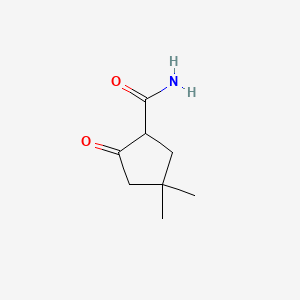
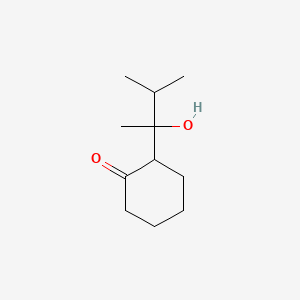
![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
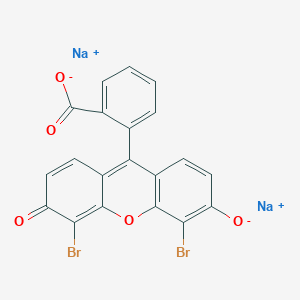
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
